molecular formula C18H22N4O2S B14866214 (3r,5r,7r)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide

(3r,5r,7r)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B14866214
M. Wt: 358.5 g/mol
InChI Key: XCBSDHQQUQXRQL-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique cage-like structure, which imparts significant stability and rigidity. The presence of the thiazole and oxadiazole rings in the molecule suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through various methods, including the catalytic hydrogenation of dicyclopentadiene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of adamantane-1-carboxylic acid with an appropriate amine.

    Formation of the Thiazole and Oxadiazole Rings: The thiazole and oxadiazole rings can be synthesized through cyclization reactions involving appropriate precursors such as thioamides and hydrazides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to a more reduced form.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring could yield sulfoxides, while reduction of the oxadiazole ring could produce a more reduced heterocycle.

Scientific Research Applications

Chemistry

In chemistry, (3r,5r,7r)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity, particularly due to the presence of the thiazole and oxadiazole rings, makes it a candidate for biological studies. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its stability and rigidity might make it suitable for drug development, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide would depend on its specific biological target. The thiazole and oxadiazole rings may interact with specific enzymes or receptors, inhibiting their activity. The adamantane core could provide stability and enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug with an adamantane core.

Uniqueness

What sets (3r,5r,7r)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide apart is the presence of both thiazole and oxadiazole rings, which may confer unique biological activities not seen in other adamantane derivatives.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C18H22N4O2S/c1-9-14(25-10(2)19-9)15-21-22-17(24-15)20-16(23)18-6-11-3-12(7-18)5-13(4-11)8-18/h11-13H,3-8H2,1-2H3,(H,20,22,23)

InChI Key

XCBSDHQQUQXRQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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